molecular formula C47H56N10O11 B2452121 N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Cat. No.: B2452121
M. Wt: 937.0 g/mol
InChI Key: LUHCYAOYQIFNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BSJ-03-123 is a selective small-molecule degrader known as a proteolysis targeting chimera (PROTAC). It is designed to target and degrade cyclin-dependent kinase 6 (CDK6), a protein involved in cell cycle regulation. This compound is particularly significant in the field of cancer research due to its ability to selectively degrade CDK6, thereby inhibiting the proliferation of cancer cells .

Mechanism of Action

Target of Action

BSJ-03-123, also known as s8815, GTPL10532, or by its chemical name, is a potent and novel small-molecule degrader . It is a PROTAC (Proteolysis Targeting Chimera) connected by ligands for Cereblon and CDK . The primary targets of BSJ-03-123 are CDK4/6 . CDK4/6 are cyclin-dependent kinases that play a crucial role in regulating the cell cycle process .

Mode of Action

BSJ-03-123 interacts with its targets, CDK4/6, through a mechanism of protein degradation by recruiting Cereblon . This interaction results in the degradation of CDK6 . The compound has been shown to have a pronounced anti-proliferative effect in CDK6-dependent AML cell lines by inducing a G1 cell-cycle arrest .

Biochemical Pathways

The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6, as BSJ-03-123 does, has been proposed as a paradigm shift in the anticancer approach .

Pharmacokinetics

It is known that the compound causes dose-dependent degradation of cdk6 with maximum degradation at 05uM in Jurkat cells

Result of Action

The result of BSJ-03-123’s action is a pronounced anti-proliferative effect in CDK6-dependent AML cell lines . This is achieved by inducing a G1 cell-cycle arrest without a measurable increase in apoptosis . This selective degradation of CDK6 leads to the suppression of the pRb proliferation in CDK6 dependent AML cell lines .

Action Environment

It is known that at higher concentrations (1 um), bsj-03-123 seems to inhibit the activity of off-target kinases to a lesser extent . Therefore, the concentration of the compound can influence its selectivity and efficacy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: BSJ-03-123 primarily undergoes substitution reactions due to its complex structure. It can form ternary complexes with CDK6 and Cereblon, leading to the targeted degradation of CDK6 .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of BSJ-03-123 include DMSO, hydrochloric acid (HCl), and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed: The major product formed from the reactions involving BSJ-03-123 is the degraded form of CDK6, which is targeted for proteasomal degradation. This results in the inhibition of CDK6 activity and subsequent cell cycle arrest in cancer cells .

Properties

IUPAC Name

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHCYAOYQIFNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56N10O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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